1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Overview
Description
1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinazoline core, an oxadiazole ring, and a tetrahydroquinazoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Quinazoline Core Construction: The quinazoline core is often constructed via the condensation of an anthranilic acid derivative with a suitable aldehyde or ketone.
Coupling Reactions: The final compound is obtained by coupling the oxadiazole and quinazoline intermediates through a series of nucleophilic substitution and cyclization reactions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the oxadiazole ring to an amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound is used as a probe to study biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of 1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may exert its effects by:
Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.
Modulating Receptor Activity: Acting as an agonist or antagonist at receptor sites.
Interfering with DNA/RNA: Binding to nucleic acids and affecting transcription or translation processes.
Comparison with Similar Compounds
- 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
- 1-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
Uniqueness: 1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds.
Properties
IUPAC Name |
1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(oxolan-2-ylmethyl)quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-15-8-10-16(11-9-15)21-24-20(31-25-21)14-26-19-7-3-2-6-18(19)22(28)27(23(26)29)13-17-5-4-12-30-17/h2-3,6-11,17H,4-5,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYVFETWYUBZQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5CCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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